molecular formula C20H18BrNO4 B2744934 1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1706073-14-4

1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2744934
M. Wt: 416.271
InChI Key: JHPVAOWLYBAQMC-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a benzoyl group (a type of carbonyl) and a piperidinone group (a type of lactam), both of which are common in pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of bromine atoms would likely make it relatively heavy and possibly quite reactive .

Scientific Research Applications

σ-Receptor Ligands

Research has shown that derivatives of spiro[isobenzofuran-1,4'-piperidin] have significant implications as σ-receptor ligands, which are of interest for their potential therapeutic applications in neuropsychiatric disorders and pain management. A study by Maier and Wünsch (2002) synthesized a series of spiropiperidines and investigated their affinity for σ1- and σ2-receptors using radioligand binding assays, revealing that specific structural modifications can enhance σ1-receptor affinity and selectivity (Maier & Wünsch, 2002). This suggests that careful structural optimization of spiro[isobenzofuran-1,4'-piperidin]-based compounds can yield potent and selective σ-receptor ligands.

Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones, a class closely related to the compound of interest, have been discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. Research by Jitsuoka et al. (2008) found that modifications to the spiro-isobenzofuranone structure, such as the introduction of a methoxy group, can significantly improve H3 activity, indicating their potential as therapeutic agents for neurological disorders (Jitsuoka et al., 2008).

Novel Synthetic Methodologies

The synthesis and structural manipulation of spiro[isobenzofuran-1,4'-piperidin] derivatives are of significant interest in organic chemistry, providing valuable insights into novel synthetic methodologies. For instance, the development of multi-component, 1,3-dipolar cycloaddition reactions offers a chemoselective, regioselective, and stereoselective approach to synthesizing novel hybrid spiroheterocycles, demonstrating the compound's role in advancing synthetic techniques (Rajesh et al., 2012).

Antimycobacterial Agents

Further research has identified spiro-piperidin-4-ones as promising antimycobacterial agents. Kumar et al. (2008) conducted an atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the compound's potential in developing new treatments for tuberculosis and related bacterial infections (Kumar et al., 2008).

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1'-(2-bromo-5-methoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-25-13-6-7-17(21)15(12-13)18(23)22-10-8-20(9-11-22)16-5-3-2-4-14(16)19(24)26-20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPVAOWLYBAQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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